molecular formula C10H9F3O B164672 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol CAS No. 134418-70-5

1,1,1-Trifluoro-2-phenylbut-3-en-2-ol

Cat. No. B164672
M. Wt: 202.17 g/mol
InChI Key: QZTXJLLJGFCKCH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-phenylbut-3-en-2-ol is a chemical compound with the empirical formula C10H9F3O . It is also known by the synonym 2-Phenyl-1,1,1-trifluoro-3-buten-2-ol .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol contains a total of 23 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-2-phenylbut-3-en-2-ol has a boiling point of 89-90 °C at 12 mmHg, a density of 1.220 g/mL at 25 °C, and a refractive index (n20/D) of 1.4740 . It also has a molar refractivity of 46.4±0.3 cm^3, a polar surface area of 20 Å^2, and a molar volume of 165.1±3.0 cm^3 .

Scientific Research Applications

Application 1: Lipase-Mediated Kinetic Resolution

  • Summary of the Application: This compound was used in a study to create 1,1,1-Trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution of the corresponding esters .
  • Methods of Application: The resolved alcohol was successfully converted into 1,1,1-trifluoro-2,3-epoxypropane and/or used in subsequent reactions as latent 1,1,1-trifluoro-2,3-epoxypropane via sulfonium salt formation .
  • Results or Outcomes: The study was successful in creating 1,1,1-Trifluoro-2,3-epoxypropane using this method .

Application 2: Preparation of Trifluoromethyl-Substituted Heterocycles

  • Summary of the Application: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), which is related to 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol, serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines .
  • Methods of Application: Key steps are an addition–elimination reaction to ETFBO followed by the thiazolium-catalyzed Stetter reaction .
  • Results or Outcomes: The study was successful in using ETFBO for the preparation of trifluoromethyl-substituted heterocycles .

Application 3: Reaction with Diphenyldiazomethane

  • Summary of the Application: A study found that 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one, a compound related to 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol, reacts with diphenyldiazomethane at 20°С in ethyl ether .
  • Methods of Application: The reaction was carried out at 20°С in ethyl ether .
  • Results or Outcomes: The reaction resulted in the formation of 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole .

Application 4: Preparation of Trifluoromethyl-Containing Building Block

  • Summary of the Application: A study discussed the use of a trifluoromethyl-containing building block in the cyclocondensation reaction .
  • Methods of Application: The study did not provide specific details on the methods of application .
  • Results or Outcomes: The study did not provide specific details on the results or outcomes .

Application 5: Reaction with Diphenyldiazomethane

  • Summary of the Application: A study found that 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one, a compound related to 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol, reacts with diphenyldiazomethane at 20°С in ethyl ether .
  • Methods of Application: The reaction was carried out at 20°С in ethyl ether .
  • Results or Outcomes: The reaction resulted in the formation of 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole .

Application 6: Preparation of Trifluoromethyl-Containing Building Block

  • Summary of the Application: A study discussed the use of a trifluoromethyl-containing building block in the cyclocondensation reaction .
  • Methods of Application: The study did not provide specific details on the methods of application .
  • Results or Outcomes: The study did not provide specific details on the results or outcomes .

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,1,1-trifluoro-2-phenylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h2-7,14H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTXJLLJGFCKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370370
Record name 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-phenylbut-3-en-2-ol

CAS RN

134418-70-5
Record name 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Kourist, S Bartsch… - Advanced Synthesis & …, 2007 - Wiley Online Library
The kinetic resolution of a series of acetates of arylaliphatic tertiary alcohols was studied using recombinant esterase variants from Bacillus subtilis (BS2) expressed in E. coli. Highest …
Number of citations: 66 onlinelibrary.wiley.com
AR Romanov, D Cahard… - European Journal of …, 2019 - Wiley Online Library
The regioselectivity of addition of organomagnesium reagents to trifluoromethylated α‐bromoenones is reported. Alkyl and aryl Grignard reagents undergo 1,4‐ and/or 1,2‐addition but, …
M Zhang, M Dou, Y Xia, Z Hu, B Zhang… - Journal of Agricultural …, 2021 - ACS Publications
In the current work, a series of 1-trifluoromethyl cinnamyl alcohol derivatives were designed and synthesized and their antifungal activities were evaluated. The bioassay result showed …
Number of citations: 7 pubs.acs.org
LE Overman, NE Carpenter - Organic reactions, 2004 - Wiley Online Library
Sigmatropic rearrangements of allylic systems have found wide application in organic synthesis, with carbon‐carbon bond forming rearrangements such as the Cope and Claisen …
Number of citations: 176 onlinelibrary.wiley.com
M Jenner - 2018 - eprints.soton.ac.uk
One of the most rapidly advancing technologies in the field of optoelectronics is optical modulation, with recent research focusing on the use of organic chromophore-containing …
Number of citations: 1 eprints.soton.ac.uk
CA McAdam, MG McLaughlin, AJS Johnston… - Organic & …, 2013 - pubs.rsc.org
A facile and user-friendly protocol has been developed for the selective synthesis of E-vinyl silanes derived from propargylic alcohols using a PtCl2/XPhos catalyst system. The reaction …
Number of citations: 40 pubs.rsc.org

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